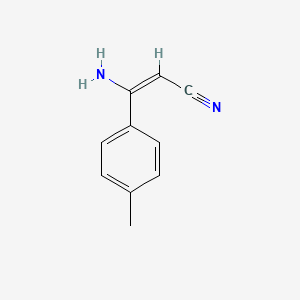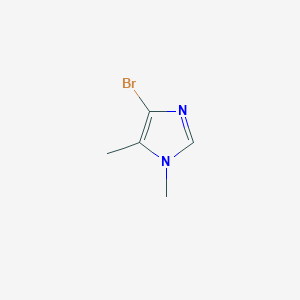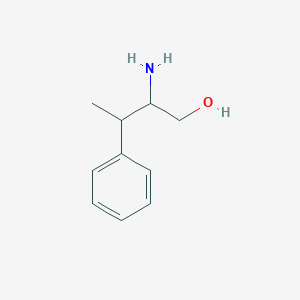
(E)-3-amino-3-(4-methylphenyl)-2-propenenitrile
Vue d'ensemble
Description
(E)-3-amino-3-(4-methylphenyl)-2-propenenitrile, also known as 4-methylphenylacrylonitrile (MPAN) is an organic compound used in the synthesis of various compounds, including drugs, and as a reagent in laboratory experiments. It has a wide range of applications in the pharmaceutical, chemical, and biotechnology industries.
Applications De Recherche Scientifique
MPAN is used in the synthesis of various compounds, including drugs. It is also used as a reagent in laboratory experiments, such as the synthesis of polymers, the synthesis of drug analogues, and the synthesis of organic compounds. It has been used in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of MPAN is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of the drugs. It is also believed to interact with certain receptors in the body, leading to an increase in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
MPAN has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the activity of certain hormones and neurotransmitters, as well as to increase the bioavailability of certain drugs. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in the metabolism of drugs. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MPAN in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step process using an aqueous solution of (E)-3-amino-3-(4-methylphenyl)-2-propenenitrileol and acrylonitrile. This makes it an ideal reagent for the synthesis of various compounds, including drugs, and for the study of the mechanism of action of drugs. However, there are some limitations to using MPAN in laboratory experiments. It is not very soluble in water, so it needs to be dissolved in an organic solvent before it can be used. It is also toxic, so it needs to be handled with care.
Orientations Futures
For research include further research into the biochemical and physiological effects of MPAN on the body, further research into the mechanism of action of MPAN in the body, further research into the use of MPAN as a reagent in laboratory experiments, and the development of new methods for the synthesis, safe
Propriétés
IUPAC Name |
(E)-3-amino-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-6H,12H2,1H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWQBZGANBIJBI-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-amino-3-(4-methylphenyl)-2-propenenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)





![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)


